(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, sulfonyl group, and diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine ring, sulfonylation, and diazenylation. Typical reaction conditions might include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Diazenylation: Formation of the diazenyl group through diazotization reactions, often using nitrous acid and aromatic amines.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution.
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows pharmacological activity, it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry
In industry, it might be used in the synthesis of advanced materials, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide: might be compared with other sulfonyl piperidine derivatives or diazenyl compounds.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to similar compounds.
Properties
CAS No. |
954591-74-3 |
---|---|
Molecular Formula |
C25H26N4O3S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-33-23-9-5-6-10-24(23)34(31,32)29-17-15-19(16-18-29)25(30)26-20-11-13-22(14-12-20)28-27-21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3,(H,26,30) |
InChI Key |
BECROMFUGIRKRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.